molecular formula C26H39N3O4 B15342962 benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 19746-19-1

benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B15342962
CAS No.: 19746-19-1
M. Wt: 457.6 g/mol
InChI Key: NDCSLSQMEBPVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic carbamate derivative characterized by a central butan-2-yl scaffold. Key structural features include:

  • Benzyl carbamate group: A benzyloxycarbonyl (Cbz) protecting group attached via a carbamate linkage.
  • Cyclohexylcarbamoyl substituent: A cyclohexyl group bound to a carbamoyl moiety, which is further linked to the butan-2-yl backbone.
  • Methyl branching: A 3-methyl group on the butan-2-yl chain, influencing steric and electronic properties.

Potential applications may include enzyme inhibition (e.g., cathepsin L, HDACs) or psychoactive effects, as seen in structurally related carboxamides () .

Properties

CAS No.

19746-19-1

Molecular Formula

C26H39N3O4

Molecular Weight

457.6 g/mol

IUPAC Name

benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H39N3O4/c1-19(2)23(28-26(32)33-18-20-12-6-3-7-13-20)24(30)29(22-16-10-5-11-17-22)25(31)27-21-14-8-4-9-15-21/h3,6-7,12-13,19,21-23H,4-5,8-11,14-18H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

NDCSLSQMEBPVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine derivative, followed by the introduction of cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate Benzyl carbamate, dual cyclohexylcarbamoyl, 3-methylbutan-2-yl C₂₆H₃₆N₃O₄ (estimated) ~478.6 (estimated) Not explicitly reported; hypothesized enzyme inhibition N/A
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide () Indazole-3-carboxamide, cyclohexylmethyl, 3-methylbutan-2-yl C₂₃H₃₀N₄O₂ 418.5 Psychoactive (reported as a new psychoactive substance)
Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate () Benzyl carbamate, 3-methylbutan-2-yl, amino-propan-2-yl C₁₆H₂₃N₃O₄ 321.4 Not explicitly reported; structural similarity to peptide mimetics
tert-Butyl (R)-(1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-3-methyl-1-oxobutan-2-yl)carbamate () tert-Butyl carbamate, indole, 4-methoxybenzyl, 3-methylbutan-2-yl C₂₆H₃₁N₃O₃ 433.5 HDAC8 inhibitor (potential use in acute kidney injury)

Functional and Pharmacological Differences

  • Psychoactive vs. Therapeutic Activity: The indazole carboxamide in exhibits psychoactive properties, likely due to its structural mimicry of endogenous cannabinoids .
  • Enzyme Inhibition :
    • The α-ketoamide ACI-XII () and cathepsin L inhibitors highlight the role of carbamate/amide groups in binding protease active sites . The target compound’s dual cyclohexylcarbamoyl groups may enhance hydrophobic interactions with enzymes.
  • Synthetic Accessibility: Compounds with benzyl carbamate groups (e.g., ) are often synthesized via carbamate coupling under mild conditions, whereas Pd-catalyzed methods () are required for aryl-amino linkages .

Physicochemical Properties

  • Solubility : Benzyl carbamates with cyclohexyl groups (e.g., ) exhibit lower aqueous solubility due to hydrophobicity, whereas tert-butyl derivatives () may improve lipophilicity for membrane penetration .

Biological Activity

Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known by its CAS number 19746-19-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H39N3O4
  • Molecular Weight : 457.613 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : Not specified in the sources

The compound features a complex structure that includes a carbamate moiety and a cyclohexyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticonvulsant Activity : A related study on similar compounds demonstrated significant anticonvulsant properties, with some derivatives showing enhanced potency compared to established anticonvulsants like phenobarbital. For instance, one compound exhibited an effective dose (ED50) of 0.0056 mmol/kg, indicating strong anticonvulsant potential .
  • Neuroprotective Effects : Compounds in the same class have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered pharmacokinetics and enhanced therapeutic effects.

Biological Activity Data

A summary of biological activities associated with this compound is presented below:

Activity Effect Reference
AnticonvulsantPotent against induced seizures
NeuroprotectionProtective against neuronal damage
Enzyme InhibitionAlters metabolic pathways

Case Study 1: Anticonvulsant Screening

A series of studies evaluated the anticonvulsant properties of related compounds. In one study, the compound demonstrated significant efficacy in preventing seizures induced by pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests. The results indicated that the compound could serve as a potential therapeutic agent for epilepsy .

Case Study 2: Neurotoxicity Assessment

In assessing neurotoxicity, compounds derived from similar structures were tested for motor impairment and hepatotoxicity. Results showed minimal motor impairment at therapeutic doses, suggesting a favorable safety profile for this compound compared to traditional anticonvulsants .

Q & A

Q. What are the key synthetic pathways for synthesizing benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate?

The synthesis typically involves multi-step reactions under controlled conditions. For example, a three-step protocol may include:

Coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene under inert atmospheres to form intermediates .

Reductive amination with Fe powder and NH₄Cl in ethanol to reduce nitro groups .

Deprotection steps using HCl/MeOH or K₂CO₃ to yield the final carbamate .
Critical parameters : Temperature (often 60–100°C), pH control, and solvent selection (e.g., toluene, ethanol) significantly impact yield and purity .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, carbamate carbonyl at ~155 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve disordered cyclohexyl or stereochemical configurations, as seen in carbamate analogs .

Q. What purification strategies are effective for this compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
  • Recrystallization : Use chloroform/methanol (1:1) to isolate pure crystals .
  • HPLC : For enantiomeric resolution if chiral centers are present .

Advanced Research Questions

Q. How can researchers address contradictory data in enzymatic inhibition studies involving this compound?

Contradictions may arise from:

  • Enzyme source variability (e.g., SARS-CoV-2 Mpro vs. cathepsin L). Validate activity using recombinant enzymes and standardized assays (IC₅₀ values <1 μM for potent inhibitors) .
  • Stereochemical effects : Separate enantiomers via chiral HPLC and test individually, as minor structural changes (e.g., S vs. R configuration) can drastically alter binding .
  • Assay conditions : Adjust pH (optimal ~7.4) and buffer composition to mimic physiological environments .

Q. What computational methods predict the binding mode of this carbamate to viral proteases?

  • Molecular docking (AutoDock/Vina) : Model interactions with catalytic dyads (e.g., His41-Cys145 in SARS-CoV-2 Mpro) .
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds with cyclohexylcarbamoyl groups over 100 ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 40°C (TGA/DSC data). Store at -20°C in desiccated form .
  • Photostability : Protect from UV light due to benzyl group sensitivity .
  • Solution stability : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis of the carbamate moiety .

Methodological Challenges and Solutions

Q. How to optimize enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use tert-butyl carbamates to direct stereochemistry during coupling steps .
  • Asymmetric catalysis : Employ Pd catalysts with chiral ligands (e.g., Josiphos) for >90% enantiomeric excess .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

Q. What analytical techniques resolve structural ambiguities in cyclohexylcarbamoyl regions?

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between cyclohexyl and carbonyl groups .
  • DFT calculations : Compare experimental vs. computed ¹³C NMR shifts to validate conformers .
  • Cryo-EM : For large-scale aggregates or protein-bound complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.